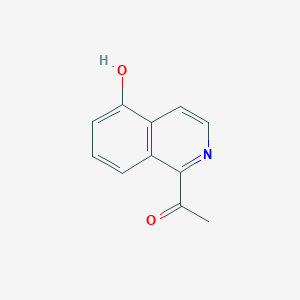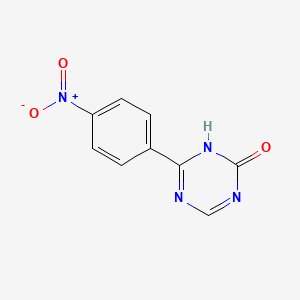
6-(4-Nitrophenyl)-1,3,5-triazin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-Nitrophenyl)-1,3,5-triazin-2(1H)-one is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. The presence of a nitrophenyl group at the 6-position of the triazine ring imparts unique chemical and physical properties to this compound, making it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Nitrophenyl)-1,3,5-triazin-2(1H)-one typically involves the nucleophilic substitution reaction of 4-nitrophenylamine with cyanuric chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like tetrahydrofuran (THF) at a temperature range of 10-40°C . The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the desired triazine derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-(4-Nitrophenyl)-1,3,5-triazin-2(1H)-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions at the triazine ring, where nucleophiles such as amines or thiols replace the nitrophenyl group.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, where the nitrophenyl group is oxidized to form nitroso or nitro derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols, bases like triethylamine, and solvents like THF or dichloromethane.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, and solvents like ethanol or methanol.
Oxidation: Oxidizing agents like potassium permanganate or nitric acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted triazine derivatives.
Reduction: Formation of 6-(4-aminophenyl)-1,3,5-triazin-2(1H)-one.
Oxidation: Formation of nitroso or nitro derivatives of the triazine compound.
Wissenschaftliche Forschungsanwendungen
6-(4-Nitrophenyl)-1,3,5-triazin-2(1H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex triazine derivatives and as a reagent in various organic transformations.
Biology: Investigated for its potential antimicrobial and antioxidant activities.
Medicine: Explored for its potential use in drug development, particularly as an antimicrobial agent.
Industry: Utilized in the production of dyes, pigments, and agrochemicals due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 6-(4-Nitrophenyl)-1,3,5-triazin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. For example, it has been shown to inhibit DNA gyrase, an enzyme essential for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and growth, making it an effective antimicrobial agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitrophenylchloroformate: A compound with similar nitrophenyl functionality but different reactivity and applications.
2-(4-Nitrophenyl)-1,3,5-triazine: A triazine derivative with a similar structure but different substitution pattern.
4-Nitrophenylamine: A precursor in the synthesis of 6-(4-Nitrophenyl)-1,3,5-triazin-2(1H)-one with similar chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both nitrophenyl and triazine functionalities. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
61709-08-8 |
|---|---|
Molekularformel |
C9H6N4O3 |
Molekulargewicht |
218.17 g/mol |
IUPAC-Name |
6-(4-nitrophenyl)-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C9H6N4O3/c14-9-11-5-10-8(12-9)6-1-3-7(4-2-6)13(15)16/h1-5H,(H,10,11,12,14) |
InChI-Schlüssel |
KXEVKDAOARNPGW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NC=NC(=O)N2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine](/img/structure/B13130972.png)
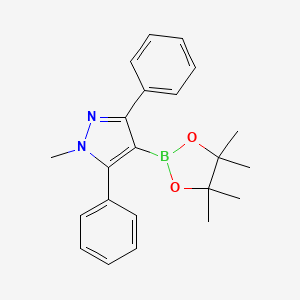
![1-[2-Methyl-5-(p-anisyl)-3-thienyl]-2,3,3,4,4,5,5-heptafluoro-1-cyclopentene](/img/structure/B13130978.png)
![2,4-Dimethyl-2H-benzo[d][1,2,3]triazole](/img/structure/B13130989.png)
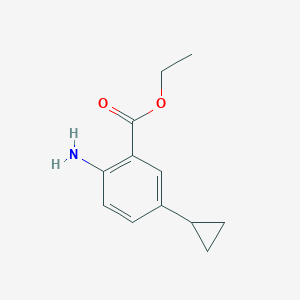

![[4-(4-methylphenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride](/img/structure/B13131009.png)
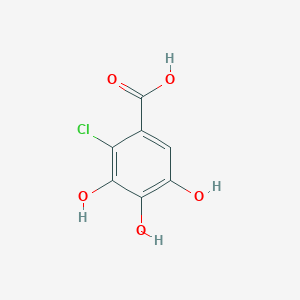

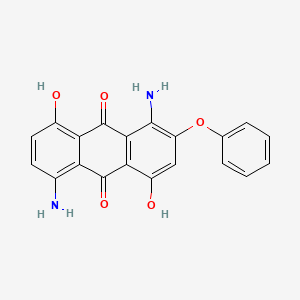
![5-Amino-1-ethyl-[3,4'-bipyridin]-6(1H)-one](/img/structure/B13131035.png)
